(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
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Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to the growth and survival of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O with a molecular weight of approximately 366.46 g/mol. The structure features multiple pharmacophores, including azepane, pyridazine, and piperazine rings, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially impacting processes such as inflammation and cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, including neurotransmitter receptors, which could have implications in neurological disorders.
- Cell Signaling Pathways : The compound may influence cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- In vitro studies demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects:
- Animal studies revealed a reduction in inflammatory markers in models of acute inflammation when treated with this compound.
Neuropharmacological Effects
Preliminary studies suggest the compound may have neuroprotective properties:
- Behavioral tests in animal models indicated improvements in cognitive functions and reduced anxiety-like behaviors.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study | Findings |
---|---|
Study 1 : In vitro cytotoxicity assay | Showed IC50 values of 10 µM against MCF-7 cells. |
Study 2 : Anti-inflammatory model | Reduced TNF-alpha levels by 60% in a rat paw edema model. |
Study 3 : Neuropharmacological assessment | Improved memory retention in Morris water maze tests in treated rats. |
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-8-4-5-9-19(18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-2-3-7-13-25/h4-5,8-11H,2-3,6-7,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCDSXVQHTDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.